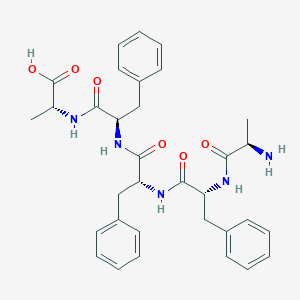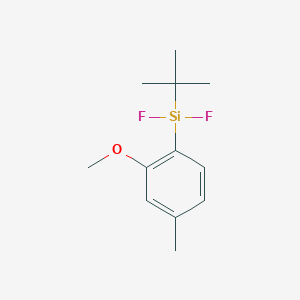![molecular formula C22H19NOS B12588499 1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one CAS No. 873665-45-3](/img/structure/B12588499.png)
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butenone backbone with phenyl and phenylsulfanyl anilino substituents, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butenone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the phenyl group: This step often involves Friedel-Crafts acylation reactions.
Attachment of the phenylsulfanyl anilino group: This can be done through nucleophilic substitution reactions where aniline derivatives react with phenylsulfanyl halides under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or anilino rings, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one can be compared with similar compounds like:
1-Phenyl-3-[2-(methylsulfanyl)anilino]but-2-en-1-one: This compound has a methylsulfanyl group instead of a phenylsulfanyl group, which can affect its reactivity and biological activity.
1-Phenyl-3-[2-(hydroxymethyl)anilino]but-2-en-1-one: The presence of a hydroxymethyl group introduces different hydrogen bonding capabilities and solubility properties.
1-Phenyl-3-[2-(chlorosulfanyl)anilino]but-2-en-1-one: The chlorosulfanyl group can lead to different chemical reactivity, particularly in substitution reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
873665-45-3 |
|---|---|
Molekularformel |
C22H19NOS |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
1-phenyl-3-(2-phenylsulfanylanilino)but-2-en-1-one |
InChI |
InChI=1S/C22H19NOS/c1-17(16-21(24)18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-19-12-6-3-7-13-19/h2-16,23H,1H3 |
InChI-Schlüssel |
FXBYBMBXDVMUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)
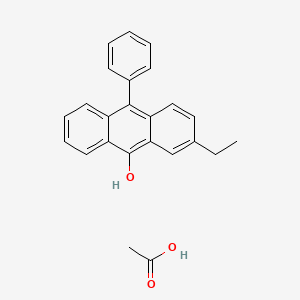
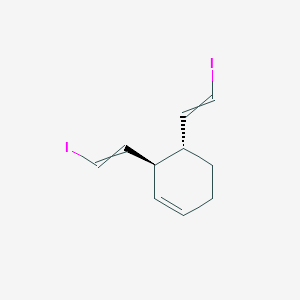
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)
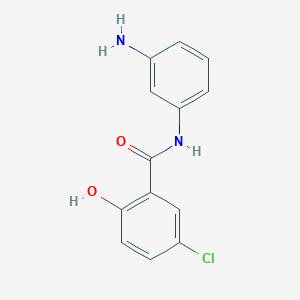
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
